2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

描述

Chemical Classification and Structural Features

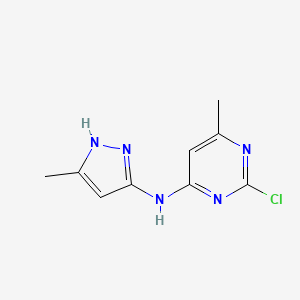

This compound belongs to the class of substituted pyrimidine derivatives and represents a complex heterocyclic compound featuring both pyrimidine and pyrazole ring systems. The molecular structure is characterized by a pyrimidine core bearing a chlorine atom at position 2, a methyl group at position 6, and an amino linkage at position 4 that connects to a 5-methyl-1H-pyrazol-3-yl substituent. This structural arrangement creates a compound with the molecular formula C₉H₁₀ClN₅ and a molecular weight of 223.66 grams per mole.

The compound's structural complexity arises from the presence of multiple nitrogen-containing heterocycles, which contribute to its chemical reactivity and potential biological activity. The pyrimidine ring system, with its electron-deficient nature due to the presence of two nitrogen atoms, provides sites for nucleophilic attack, while the chlorine substituent at position 2 serves as an excellent leaving group in substitution reactions. The pyrazole moiety attached through the amino linkage introduces additional nitrogen functionalities that can participate in hydrogen bonding and coordination interactions.

Spectroscopic analysis reveals distinctive features characteristic of this compound class. The International Union of Pure and Applied Chemistry naming convention designates this compound as this compound, while alternative nomenclature includes 4-pyrimidinamine, 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-. The compound's Chemical Abstracts Service registry number is 851435-28-4, providing a unique identifier for chemical database searches and regulatory purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₅ |

| Molecular Weight | 223.66 g/mol |

| Chemical Abstracts Service Number | 851435-28-4 |

| Simplified Molecular Input Line Entry System | CC1=CC(=NN1)NC2=NC(=NC(=C2)C)Cl |

| International Chemical Identifier Key | CRJQXLOMFQRQSP-UHFFFAOYSA-N |

Historical Context and Discovery

The development of this compound emerged from systematic efforts to explore pyrimidine-pyrazole hybrid molecules as potential bioactive compounds. The compound was first documented in chemical databases in 2012, indicating its relatively recent discovery and characterization. The synthesis and identification of this compound represent part of broader research initiatives aimed at developing novel heterocyclic compounds with potential applications in medicinal chemistry and agricultural sciences.

The historical development of this compound class can be traced to the recognition that pyrimidine derivatives possess significant biological activities, particularly as kinase inhibitors and antimicrobial agents. Research groups investigating pyrimidine-based molecules identified the potential for incorporating pyrazole substituents to enhance biological activity and selectivity. The specific combination of structural features present in this compound was designed to optimize interactions with biological targets while maintaining synthetic accessibility.

Patent literature reveals that compounds structurally related to this compound have been incorporated into pharmaceutical development programs, particularly for kinase inhibition applications. The compound has appeared as a synthetic intermediate in the preparation of more complex molecules designed for therapeutic applications, demonstrating its utility as a building block in medicinal chemistry.

Relevance in Medicinal and Agricultural Chemistry

This compound has established significant relevance in both medicinal and agricultural chemistry through its involvement in the synthesis of bioactive molecules. In medicinal chemistry, the compound serves as a crucial intermediate in the development of kinase inhibitors, particularly those targeting cyclin-dependent kinases. Research has demonstrated that pyrimidine-pyrazole hybrid structures exhibit potent inhibitory activity against cyclin-dependent kinase 2, with some derivatives achieving inhibition constants in the low nanomolar range.

The compound's structural features make it particularly attractive for medicinal chemistry applications. The presence of the chlorine atom at the 2-position of the pyrimidine ring provides a reactive site for further functionalization through nucleophilic substitution reactions. This reactivity has been exploited in the synthesis of more complex kinase inhibitors, where the chlorine can be replaced with various nucleophiles to modulate biological activity and selectivity. Studies have shown that compounds derived from this scaffold can achieve submicromolar antiproliferative activity against multiple cancer cell lines.

In agricultural chemistry, pyrimidine derivatives containing pyrazole substituents have demonstrated significant potential as pesticides and fungicides. Research indicates that pyrimidine-based compounds can exhibit excellent fungicidal activities against various plant pathogens. Specifically, derivatives of this compound class have shown effectiveness against Puccinia sorghi and Erysiphe graminis, two important agricultural pathogens. The development of these compounds addresses the ongoing need for novel pesticides with new mechanisms of action to overcome resistance issues in agricultural applications.

The compound's role as a synthetic intermediate extends beyond its direct biological applications. Chemical suppliers and research institutions utilize this compound as a building block for the synthesis of diverse molecular libraries. The availability of this compound in research quantities facilitates structure-activity relationship studies and the optimization of lead compounds for various applications.

Recent investigations have focused on understanding the structure-activity relationships of compounds derived from this scaffold. Modifications to the pyrazole substituent, the pyrimidine core, and the introduction of additional functional groups have been systematically explored to optimize biological activity. These studies have revealed that the specific substitution pattern present in this compound provides an optimal balance of chemical reactivity and biological activity, making it a valuable starting point for further chemical modifications.

属性

IUPAC Name |

2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5/c1-5-3-7(13-9(10)11-5)12-8-4-6(2)14-15-8/h3-4H,1-2H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJQXLOMFQRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851435-28-4 | |

| Record name | 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Similar compounds have been found to inhibit various kinases

Mode of Action

It’s known that similar compounds can inhibit the activity of their target proteins, leading to changes in cellular processes.

生物活性

2-Chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, with the CAS number 851435-28-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

The molecular formula of the compound is C9H10ClN5, with a molecular weight of 223.66 g/mol. It features a pyrimidine ring substituted with a chloro and a methyl group, as well as a pyrazole moiety. The structural characteristics suggest potential interactions with biological targets relevant to cancer treatment.

Anticancer Properties

Recent studies have shown that derivatives of pyrimidine and pyrazole compounds exhibit significant anticancer activity. For instance:

- Cytotoxic Activity : In vitro studies have evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines. The compound's structural similarity to known anticancer agents suggests it may inhibit key pathways involved in tumor growth.

- Mechanism of Action : Molecular docking studies indicate that the compound may act as an inhibitor of human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor proliferation . This suggests a potential mechanism where the compound could limit tumor growth by inhibiting blood vessel formation.

- Comparative Efficacy : In a study comparing various compounds, this compound showed promising results against different cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The estimated half-maximal cytotoxic concentrations (CC50) were reported, indicating varying levels of potency compared to standard chemotherapeutics like 5-fluorouracil .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Study on Oxazolo[5,4-d]pyrimidines : A related study synthesized new oxazolo[5,4-d]pyrimidine derivatives that demonstrated anticancer properties through similar mechanisms. These compounds were found to activate caspase cascades or inhibit angiogenesis, leading to reduced viability in cancer cell lines .

| Compound | Cancer Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | XX.XX | |

| Oxazolo[5,4-d]pyrimidine 3g | HT29 | 58.44 ± 8.75 | |

| Oxazolo[5,4-d]pyrimidine 3j | MCF7 | 99.87 ± 10.90 |

Safety and Toxicology

The safety profile of this compound indicates potential toxicity if ingested or upon skin contact, as it is classified as harmful if swallowed and causes skin irritation . Further toxicological studies are essential to establish safe dosage levels for therapeutic use.

科学研究应用

Chemical Properties and Structure

Molecular Formula: C9H10ClN5

Molecular Weight: 223.67 g/mol

CAS Number: 851435-28-4

The compound features a pyrimidine ring substituted with a chloro group and a pyrazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells through the modulation of the PI3K/Akt pathway, suggesting potential therapeutic applications for similar derivatives .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Herbicidal Activity

Compounds with structures resembling that of this compound have been tested for herbicidal properties. These compounds may inhibit specific enzymes involved in plant growth, providing a potential avenue for developing new herbicides.

Case Study:

Research conducted by agronomy experts found that a derivative exhibited effective weed control in rice fields, significantly reducing the biomass of common weeds without harming the rice plants .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Pyrimidin-4-amine Derivatives

Key Structural and Functional Insights

Substituent Effects on Activity: Electron-Withdrawing Groups: Compounds with 3-nitrophenoxy (Compound 2) or 4-nitrophenoxy (Autophinib) groups exhibit enhanced anticancer or kinase inhibitory activity due to improved target binding . Methyl vs. Chloro vs. Nitrophenoxy at Position 2: Chlorine at position 2 (target compound, CPR3/CPR4) is associated with PROTAC-mediated protein degradation, while nitrophenoxy derivatives (Compound 2, Autophinib) show kinase inhibition .

Physicochemical Properties: Solubility: The target compound’s solubility is solvent-dependent (e.g., DMSO), whereas bulkier nitrophenoxy derivatives (e.g., Autophinib) may require specialized formulations .

Biological Target Specificity :

- PROTACs (CPR3/CPR4) exploit the pyrimidin-4-amine scaffold to recruit E3 ligases for targeted protein degradation, while Autophinib and Lunbotinib directly inhibit kinase activity .

- The imidazopyridazine core in LY2784544 demonstrates divergent target selectivity (JAK2) compared to pyrimidine-based analogs, highlighting the importance of core structure .

常见问题

Basic: What are the recommended synthetic routes for 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, and how can reaction conditions influence yield?

Answer:

The compound can be synthesized via nucleophilic substitution between 2,4-dichloro-6-methylpyrimidine and 5-methyl-1H-pyrazol-3-amine. Key parameters include:

- Temperature : Prolonged heating (60–100°C) improves substitution efficiency .

- Solvent : Polar aprotic solvents like n-butanol or DMF enhance reactivity .

- Catalysis : Acidic conditions (e.g., HCl) accelerate the reaction by protonating the pyrimidine leaving group .

Typical yields range from 48% to 60%, with impurities arising from incomplete substitution or dimerization. Purification via reversed-phase flash chromatography (acetonitrile/water gradients) is recommended .

Basic: How is structural confirmation of the compound achieved using spectroscopic methods?

Answer:

- ¹H/¹³C NMR : Key signals include:

- Pyrimidine C4-NH (δ ~11.0–12.4 ppm, broad singlet) .

- Pyrazole C3-H (δ ~6.2–6.5 ppm, singlet) .

- Methyl groups (δ ~2.2 ppm for pyrimidine-CH₃; δ ~2.2 ppm for pyrazole-CH₃) .

- Mass Spectrometry (EI) : Expected molecular ion [M⁺] at m/z 238.7 (C₉H₁₀ClN₅), with fragmentation peaks at m/z 153 (pyrimidine ring loss) and 95 (pyrazole fragment) .

Advanced: How can contradictory crystallographic data be resolved during structural analysis?

Answer:

Contradictions may arise from disordered substituents or pseudo-symmetry. Strategies include:

- Twinned Data Refinement : Use SHELXL for high-resolution data to model disorder .

- Enantiomorph-Polarity Validation : Apply Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .

- Complementary Techniques : Pair X-ray diffraction with DFT-optimized molecular geometries to validate bond angles/planarity .

Advanced: What methodologies optimize bioactivity evaluation for kinase inhibition?

Answer:

- In Vitro Assays : Use Jak2 V617F mutant cell lines (e.g., HEL92.1.7) to assess proliferation inhibition via ATP competition (IC₅₀ determination) .

- Selectivity Profiling : Screen against PI3K isoforms (e.g., PI3Kγ) and related kinases (e.g., FLT3) using recombinant enzyme assays to identify off-target effects .

- In Vivo Models : Employ xenograft models (e.g., TEL-Jak2-driven tumors) with pharmacokinetic monitoring of plasma half-life and tissue distribution .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced potency?

Answer:

- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl at C2) to stabilize kinase hinge-region interactions .

- Pyrazole Substitutions : Replace 5-methyl with bulkier groups (e.g., CF₃) to improve hydrophobic binding in ATP pockets .

- Linker Optimization : Incorporate morpholinomethyl or nitrophenoxy spacers to enhance solubility and target engagement .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential HCl off-gassing during synthesis .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Advanced: How can computational methods predict metabolic stability and toxicity?

Answer:

- Metabolite Prediction : Use Schrödinger’s MetaSite to identify oxidation hotspots (e.g., pyrimidine methyl groups) .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms via fluorescence-based assays to assess drug-drug interaction risks .

- ADME Modeling : Predict logP (∼2.1) and plasma protein binding (>90%) using QikProp to optimize pharmacokinetics .

Basic: What analytical techniques quantify purity, and how are by-products characterized?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。